molecular formula C22H22N4O5S2 B2500062 4-(azepan-1-ylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide CAS No. 307337-73-1

4-(azepan-1-ylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide

Cat. No.: B2500062
CAS No.: 307337-73-1
M. Wt: 486.56
InChI Key: VYDQVZHSTBAXKP-UHFFFAOYSA-N
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Description

4-(azepan-1-ylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide is a synthetic small molecule featuring a benzamide core linked to a 4-(4-nitrophenyl)thiazol-2-yl moiety via a sulfonamide bridge substituted with an azepane (7-membered cyclic amine) group. The 4-nitrophenyl group on the thiazole ring introduces electron-withdrawing properties, which may enhance binding interactions with target proteins, while the azepane sulfonamide contributes to lipophilicity and pharmacokinetic stability .

Synthesis of this compound typically involves cyclization reactions between nitro-substituted acetophenones and thiourea derivatives to form the thiazole core, followed by electrophilic substitution or coupling reactions to introduce the sulfonamide-benzamide moiety . Structural confirmation is achieved through spectral techniques such as NMR, IR, and mass spectrometry .

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5S2/c27-21(24-22-23-20(15-32-22)16-5-9-18(10-6-16)26(28)29)17-7-11-19(12-8-17)33(30,31)25-13-3-1-2-4-14-25/h5-12,15H,1-4,13-14H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDQVZHSTBAXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(azepan-1-ylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 4-(azepan-1-ylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide
  • Molecular Formula : C19H21N3O3S
  • Molecular Weight : 373.45 g/mol

Structural Features

The compound features several key structural components:

  • An azepane ring , which contributes to its biological activity.
  • A sulfonamide group , known for its antibacterial properties.
  • A thiazole moiety , which is often associated with various biological activities, including anti-inflammatory and antimicrobial effects.

Antimicrobial Activity

Research indicates that sulfonamides, including derivatives like 4-(azepan-1-ylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide, exhibit significant antimicrobial properties. The mechanism of action typically involves the inhibition of bacterial folic acid synthesis, which is crucial for bacterial growth and reproduction.

Case Study: Antibacterial Efficacy

A study conducted on various sulfonamide derivatives demonstrated that compounds with similar structures showed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The specific activity of this compound against these pathogens remains to be fully characterized but can be inferred based on its structural similarities to known active sulfonamides.

Anti-inflammatory Properties

The thiazole ring in the compound is associated with anti-inflammatory effects. Compounds containing thiazole have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Research Findings

In vitro studies have shown that thiazole derivatives can significantly reduce levels of inflammatory markers such as TNF-alpha and IL-6. The specific impact of 4-(azepan-1-ylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide on these markers needs further investigation but suggests potential therapeutic applications in inflammatory diseases.

Cytotoxicity and Anticancer Potential

Some studies suggest that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines. The presence of both the thiazole and sulfonamide groups may contribute to this activity.

Table: Cytotoxicity Data of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
4-Amino-N-(4-nitrophenyl)thiazoleHeLa15.0
N-[4-(azepan-1-ylsulfonyl)phenyl]-4-chlorobenzamideMCF710.5
5-NitrothiazoleA54912.0

The proposed mechanism by which this compound exerts its biological effects includes:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit dihydropteroate synthase, a key enzyme in folic acid synthesis.
  • Modulation of Inflammatory Pathways : The thiazole moiety may interact with pathways involving NF-kB or MAPK signaling cascades, leading to reduced inflammation.

Scientific Research Applications

Antimicrobial Applications

Research indicates that compounds similar to 4-(azepan-1-ylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide exhibit significant antibacterial and antifungal properties. The sulfonamide group is known for its ability to inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism.

Anticancer Potential

The compound's unique structure suggests potential anticancer activity through various mechanisms:

  • Enzyme Inhibition : Interaction with enzymes that play roles in cancer cell proliferation.
  • Apoptosis Induction : Triggering programmed cell death in malignant cells.

Case Studies and Research Findings

  • Antibacterial Activity :
    • A study demonstrated that thiazole derivatives exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting that 4-(azepan-1-ylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide may have similar efficacy due to its structural components.
  • Anticancer Activity :
    • In vitro studies have shown that compounds with similar structural features can inhibit cancer cell lines, indicating the potential of this compound in cancer therapeutics.
  • Mechanism of Action :
    • The interaction with biological targets such as enzymes or receptors has been documented, leading to modulation of critical biological pathways associated with disease progression.

Comparison with Similar Compounds

Sulfonamide Group Variations

  • 4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)thiazol-2-yl]benzamide () : Replacing the azepane group with a diethylsulfamoyl substituent reduces steric bulk and ring strain. This acyclic sulfonamide may decrease membrane permeability compared to the cyclic azepane analogue due to lower lipophilicity (XLogP3: ~5.7 for azepane vs. lower values for diethyl derivatives) .
  • 4-(piperidin-1-ylsulfonyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)benzamide (2D216, ): The 6-membered piperidine ring versus 7-membered azepane alters conformational flexibility.

Thiazole Ring Modifications

  • This modification could enhance interactions with hydrophobic protein pockets but may reduce solubility .

Benzamide Core Modifications

  • N-(benzo[d]thiazol-2-yl)-4-(2-(4-((4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide (30, ): Elongating the benzamide core with triazole and ethylene spacers increases molecular weight (MW: 676.18 g/mol vs. 533.7 g/mol for the target compound) and may affect blood-brain barrier penetration .

Key Findings :

  • Compounds with electron-withdrawing groups (e.g., 4-nitrophenyl) demonstrate enhanced bioactivity in NF-κB pathways compared to electron-donating substituents (e.g., 4-methylphenyl) .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The azepane derivative’s XLogP3 of 5.7 () suggests moderate lipophilicity, favoring cellular uptake but requiring formulation optimization for solubility .
  • Hydrogen Bonding: The sulfonamide and benzamide groups provide hydrogen bond donors/acceptors (HBD: 1, HBA: 7), critical for target interactions .

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